Deaminopropyltresperimus

Description

Deaminopropyltresperimus (hypothetical name inferred from nomenclature conventions) is a compound hypothesized to feature a deaminated propylamine moiety integrated into a larger molecular framework. For instance, compounds like 3,3'-diaminodipropylamine and N-(3-aminopropyl)-n-dodecylpropane-1,3-diamine share functional groups that may mirror this compound's properties, such as nitrogen-rich backbones and alkyl chain modifications .

Properties

CAS No. |

252353-83-6 |

|---|---|

Molecular Formula |

C14H30N6O3 |

Molecular Weight |

330.43 g/mol |

IUPAC Name |

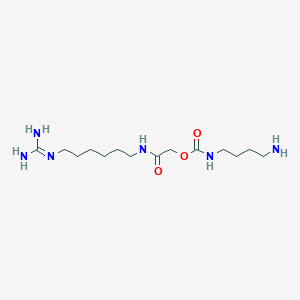

[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-(4-aminobutyl)carbamate |

InChI |

InChI=1S/C14H30N6O3/c15-7-3-6-10-20-14(22)23-11-12(21)18-8-4-1-2-5-9-19-13(16)17/h1-11,15H2,(H,18,21)(H,20,22)(H4,16,17,19) |

InChI Key |

SYHZYSJYBPRQJI-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCN=C(N)N)CCNC(=O)COC(=O)NCCCCN |

Origin of Product |

United States |

Preparation Methods

The synthesis of Deaminopropyltresperimus involves several steps, typically starting with the preparation of key intermediates. The synthetic routes often include the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Deaminopropyltresperimus undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Deaminopropyltresperimus has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processesIn industry, it may be used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of Deaminopropyltresperimus involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

3,3'-Diaminodipropylamine Dihydrogenphosphate ([H₃(C₆H₁₇N₃)][(H₂PO₄)₃])

- Molecular Structure: This hybrid compound combines diaminodipropylamine with phosphate groups, forming a crystalline structure stabilized by hydrogen bonds. Quantum chemical analyses reveal its optimized geometry and charge distribution, critical for stability in biological environments .

- Key Differences: Unlike Deaminopropyltresperimus (hypothesized), this compound retains amine groups and incorporates phosphate, enhancing its ionic character. This compound would likely exhibit reduced polarity due to deamination.

- Applications: Potential use in catalysis or biomaterials due to its hydrogen-bonding network .

N-(3-Aminopropyl)-n-Dodecylpropane-1,3-diamine

- Molecular Structure: Features a long dodecyl chain attached to a propane-diamine backbone, increasing hydrophobicity. This contrasts with this compound, which may lack extended alkyl chains .

- Key Differences : The dodecyl group in this compound enhances membrane permeability, a trait absent in deaminated analogs. Regulatory databases highlight its use in surfactants or drug delivery systems .

- Toxicological Data : Listed in ATSDR and EFSA databases, emphasizing its industrial handling requirements .

Amitriptyline Related Compound B (5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol)

- Molecular Structure: A tricyclic dibenzo compound with a dimethylaminopropyl side chain. Its aromaticity and tertiary amine differ from this compound's hypothetical structure .

- Key Differences: The dibenzo core enables π-π stacking, relevant for CNS drug interactions. This compound’s deamination would reduce basicity, altering receptor binding .

- Regulatory Status : USP-certified as a reference standard, underscoring its pharmacological relevance .

Methodological Insights for Comparative Analysis

- Quantum Chemical Modeling: Used to predict electronic properties and stability of diaminodipropylamine derivatives, applicable to this compound analogs .

- QSQN Technology: CC-DPS employs quantum chemistry and QSPR to profile compounds like sulfurous acid esters, offering a framework for comparing substituent effects .

- Regulatory Cross-Referencing : Databases such as ATSDR, EFSA, and USP provide toxicological and industrial data for structurally related amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.